N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-isoleucinyl-diazomethane
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Overview
Description
N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-isoleucinyl-diazomethane is a synthetic compound that features a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is primarily used in peptide synthesis, where the Fmoc group serves as a temporary protecting group for the amino terminus of amino acids during the synthesis process .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-isoleucinyl-diazomethane typically involves the reaction of L-isoleucine with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane . The diazomethane group is introduced through subsequent reactions involving diazomethane or its derivatives .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale production. This involves the use of automated peptide synthesizers and large-scale reactors to handle the reagents and solvents efficiently .
Chemical Reactions Analysis
Types of Reactions
N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-isoleucinyl-diazomethane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the diazomethane group.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
The major products formed from these reactions include various protected amino acids and peptides, as well as modified derivatives of the original compound .
Scientific Research Applications
N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-isoleucinyl-diazomethane has several scientific research applications:
Mechanism of Action
The mechanism of action of N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-isoleucinyl-diazomethane involves the temporary protection of the amino terminus of amino acids during peptide synthesis. The Fmoc group is introduced through a reaction with Fmoc-Cl, and it can be removed by treatment with a base such as piperidine, which forms a stable adduct with the dibenzofulvene byproduct . This allows for the sequential addition of amino acids to form peptides .
Comparison with Similar Compounds
Similar Compounds
N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-alpha-benzyl glycine: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-D-allo-Ile-OH: A similar compound where the carboxyl group of isoleucine is replaced with an Fmoc group.
Uniqueness
N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-isoleucinyl-diazomethane is unique due to its specific combination of the Fmoc protecting group and the diazomethane moiety, which provides distinct reactivity and protection properties during peptide synthesis .
Properties
CAS No. |
266359-44-8 |
---|---|
Molecular Formula |
C22H23N3O3 |
Molecular Weight |
377.4 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(3S)-1-diazo-4-methyl-2-oxohexan-3-yl]carbamate |
InChI |
InChI=1S/C22H23N3O3/c1-3-14(2)21(20(26)12-24-23)25-22(27)28-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-12,14,19,21H,3,13H2,1-2H3,(H,25,27)/t14?,21-/m0/s1 |
InChI Key |
IUZBIAPAMJMEKV-YNNZGITBSA-N |
SMILES |
CCC(C)C(C(=C[N+]#N)[O-])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Isomeric SMILES |
CCC(C)[C@@H](C(=O)C=[N+]=[N-])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
CCC(C)C(C(=O)C=[N+]=[N-])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Synonyms |
266359-44-8; AmbotzFAA1596; MolPort-008-267-692; N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-isoleucinyl-diazomethane |
Origin of Product |
United States |
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